

# Unveiling the Therapeutic Potential: In Vivo Efficacy of Swietenia Extracts in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Swietemahalactone |           |  |  |  |
| Cat. No.:            | B12374289         | Get Quote |  |  |  |

For Immediate Release

A Comparative Analysis of Anti-Diabetic, Anti-Inflammatory, and Immunomodulatory Effects

Extracts from the Swietenia genus, particularly from the mahagoni and macrophylla species, have demonstrated promising therapeutic effects in preclinical animal studies. This guide provides a comprehensive comparison of the in vivo efficacy of these extracts in models of diabetes, neuroinflammation, and immunosuppression, alongside standard therapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the potential of Swietenia-derived compounds.

## Anti-Diabetic Efficacy in Alloxan-Induced Diabetic Rats

Extracts of Swietenia mahagoni have been investigated for their hypoglycemic effects in a well-established animal model of type 1 diabetes induced by alloxan. Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia.

**Experimental Data Summary** 



| Treatment<br>Group          | Animal Model | Dosage                           | Duration      | Key Outcome:<br>Blood Glucose<br>Level (mg/dL)                |
|-----------------------------|--------------|----------------------------------|---------------|---------------------------------------------------------------|
| Control (Non-<br>Diabetic)  | Wistar Rats  | Vehicle                          | 14 days       | 88.50 ± 17.61[1]                                              |
| Diabetic Control            | Wistar Rats  | Alloxan (120<br>mg/kg) + Vehicle | 14 days       | 270.25 ± 30.01[1]                                             |
| S. mahagoni<br>Seed Extract | Wistar Rats  | 250 mg/kg                        | 14 days       | 85.50 ± 17.82[1]                                              |
| S. mahagoni<br>Seed Extract | Wistar Rats  | 500 mg/kg                        | 14 days       | 83.00 ± 19.80[1]                                              |
| S. mahagoni<br>Seed Extract | Wistar Rats  | 1000 mg/kg                       | 14 days       | 113.00 ±<br>11.16[1]                                          |
| Glibenclamide<br>(Standard) | Wistar Rats  | 0.50 mg/kg                       | Not specified | Significant reduction from hyperglycemic state[2]             |
| Metformin<br>(Standard)     | Wistar Rats  | 500 mg/kg                        | 42 days       | Similar effect to<br>S. mahagoni<br>extract (750<br>mg/kg)[3] |

Experimental Protocol: Alloxan-Induced Diabetic Rat Model

- Animal Model: Male Wistar rats are typically used.
- Induction of Diabetes: A single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in sterile normal saline is administered to induce diabetes.
   [4][5][6]
- Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically 48-72 hours after alloxan injection. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.



- Treatment: The Swietenia mahagoni extract or comparator drug is administered orally (e.g., via gavage) for a specified duration.
- Outcome Measurement: Blood glucose levels are monitored at regular intervals to assess the hypoglycemic effect of the treatment.

Proposed Signaling Pathway for Anti-Diabetic Action

The anti-diabetic effects of Swietenia extracts are hypothesized to be mediated, in part, through the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism.





Click to download full resolution via product page

PI3K/Akt Signaling in Glucose Metabolism

## Anti-Inflammatory Efficacy in a Parkinson's Disease Mouse Model

An aqueous extract of Swietenia macrophylla leaves has been evaluated for its neuroprotective and anti-inflammatory effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The 6-OHDA neurotoxin selectively destroys dopaminergic neurons, leading to neuroinflammation characterized by the activation of microglia and astrocytes.

**Experimental Data Summary** 



| Treatment<br>Group             | Animal Model | Dosage              | Duration | Key Outcome:<br>Neuroinflamm<br>atory Markers                                                 |
|--------------------------------|--------------|---------------------|----------|-----------------------------------------------------------------------------------------------|
| Sham Control                   | C57BL/6 Mice | Vehicle             | 14 days  | Baseline levels<br>of IBA-1 and<br>GFAP                                                       |
| 6-OHDA Control                 | C57BL/6 Mice | 6-OHDA +<br>Vehicle | 14 days  | Significant increase in IBA-1 and GFAP expression[7][8]                                       |
| S. macrophylla<br>Leaf Extract | C57BL/6 Mice | 50 mg/kg            | 14 days  | Significant reduction in IBA- 1 and GFAP expression compared to 6- OHDA control[7] [8][9][10] |
| L-DOPA<br>(Standard)           | C57BL/6 Mice | Various             | Various  | Mixed effects on neuroinflammation; can sometimes exacerbate glial activation[11]             |

Experimental Protocol: 6-OHDA-Induced Parkinson's Mouse Model

- Animal Model: Adult male C57BL/6 mice are commonly used.
- Induction of Parkinson's Disease: A unilateral injection of 6-OHDA is made into a specific brain region, such as the medial forebrain bundle or the striatum, to lesion the dopaminergic neurons.[8][12][13][14][15]



- Treatment: The Swietenia macrophylla extract or comparator is administered, often starting before the 6-OHDA lesion and continuing for a period post-lesion.
- Outcome Measurement: Immunohistochemical analysis is performed on brain tissue to quantify the expression of inflammatory markers such as Ionized calcium-binding adapter molecule 1 (IBA-1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.

Proposed Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of Swietenia macrophylla extract are thought to involve the inhibition of the NF-kB signaling pathway, a key regulator of the inflammatory response.





Click to download full resolution via product page

NF-kB Inflammatory Signaling Pathway

## Immunomodulatory Efficacy in Cyclophosphamide-Induced Immunosuppressed Mice

The immunomodulatory potential of Swietenia mahagoni seed extract has been assessed in a mouse model of immunosuppression induced by cyclophosphamide, a cytotoxic agent that



suppresses the immune system.

#### **Experimental Data Summary**

| Treatment<br>Group                                 | Animal Model | Dosage                         | Duration | Key Outcome:<br>Antibody Titer                    |
|----------------------------------------------------|--------------|--------------------------------|----------|---------------------------------------------------|
| Normal Control                                     | DDY Mice     | Vehicle                        | 10 days  | 0.00 ± 0.00[15]<br>[16][17]                       |
| Immunosuppress<br>ed Control                       | DDY Mice     | Cyclophosphami<br>de + Vehicle | 10 days  | 1.90 ± 0.330[15]<br>[16][17]                      |
| S. mahagoni<br>Seed Extract                        | DDY Mice     | 50 mg/kg                       | 10 days  | 3.51 ± 1.168[15]<br>[16][17]                      |
| S. mahagoni<br>Seed Extract                        | DDY Mice     | 100 mg/kg                      | 10 days  | 3.71 ± 0.631[15]<br>[16][17]                      |
| S. mahagoni<br>Seed Extract                        | DDY Mice     | 200 mg/kg                      | 10 days  | 4.01 ± 1.037[15]<br>[16][17]                      |
| Positive Control<br>(Commercial<br>Herbal Product) | DDY Mice     | Not specified                  | 10 days  | 4.31 ± 0.631[15]<br>[16][17]                      |
| Levamisole<br>(Standard)                           | Mice         | Various                        | Various  | Restoration of suppressed immune responses[1][11] |

Experimental Protocol: Cyclophosphamide-Induced Immunosuppression Mouse Model

- Animal Model: DDY or BALB/c mice are commonly used.
- Induction of Immunosuppression: Mice are treated with cyclophosphamide (e.g., intraperitoneal injections) to induce a state of immunosuppression.[11][19][20]







- Immunization: Animals are often immunized with an antigen, such as Sheep Red Blood Cells (SRBC), to elicit an antibody response.
- Treatment: The Swietenia mahagoni extract or comparator drug is administered orally.
- Outcome Measurement: The humoral immune response is assessed by measuring the antibody titer in the serum using methods like hemagglutination.

Proposed Signaling Pathway for Immunomodulatory Action

The immunomodulatory effects of Swietenia mahagoni are likely multifaceted, potentially involving the stimulation of various immune cells and the modulation of cytokine production. One possible pathway involves the activation of immune signaling cascades that enhance antibody production.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Levamisole maintains cyclophsophamide-induced remission in murine lupus erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SWIETENIA MAHAGONI SEEDS ATTENUATE HYPERGLYCEMIA AND PROTECT LIVER IN ALLOXAN-INDUCED DIABETIC RATS [mjab.journals.ekb.eg]
- 3. Expression of Tgfβ1 and Inflammatory Markers in the 6-hydroxydopamine Mouse Model of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications Creative Biolabs [creative-biolabs.com]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Aqueous extract of Swietenia macrophylla leaf exerts an anti-inflammatory effect in a murine model of Parkinson's disease induced by 6-OHDA PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aqueous extract of Swietenia macrophylla leaf exerts an anti-inflammatory effect in a murine model of Parkinson's disease induced by 6-OHDA [frontiersin.org]
- 11. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 14. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-Lapachone ameliorates L-DOPA-induced dyskinesia in a 6-OHDA-induced mouse model of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Levamisole maintains cyclophsophamide-induced remission in murine lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Unveiling the Therapeutic Potential: In Vivo Efficacy of Swietenia Extracts in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374289#in-vivo-efficacy-studies-of-swietemahalactone-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com